Inupadenant - 2246607-08-7

Inupadenant

Catalog Number: EVT-3462459
CAS Number: 2246607-08-7
Molecular Formula: C25H26F2N8O4S2
Molecular Weight: 604.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inupadenant is an orally bioavailable immune checkpoint inhibitor and antagonist of the adenosine A2A receptor (A2AR; ADORA2A), with potential immunomodulating and antineoplastic activities. Upon administration, inupadenant selectively binds to and inhibits A2AR expressed on T-lymphocytes. This prevents tumor-released adenosine from interacting with the A2A receptors, thereby blocking the adenosine/A2AR-mediated inhibition of T-lymphocytes. This results in the proliferation and activation of T-lymphocytes, and stimulates a T-cell-mediated immune response against tumor cells. A2AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of T-cells and, upon activation by adenosine, inhibits their proliferation and activation. Adenosine is often overproduced by cancer cells and plays a key role in immunosuppression.
Overview

Inupadenant, also known as EOS-850, is a small molecule antagonist specifically targeting the adenosine A2A receptor. It is currently under investigation for its potential therapeutic applications in oncology, particularly for patients with advanced solid tumors, including non-small cell lung cancer. The increasing interest in adenosine receptors in cancer therapy stems from their role in tumor immunosuppression, making Inupadenant a promising candidate for enhancing anti-tumor immunity by blocking the immunosuppressive effects of adenosine.

Source and Classification

Inupadenant is classified as an adenosine A2A receptor antagonist. It is developed by iTeos Therapeutics and is being evaluated in various clinical trials to assess its efficacy in combination with other therapies, such as platinum-doublet chemotherapy. This compound is part of a broader category of drugs targeting the adenosine pathway, which plays a significant role in modulating immune responses within the tumor microenvironment .

Synthesis Analysis

Methods and Technical Details

The synthesis of Inupadenant involves several advanced medicinal chemistry techniques aimed at optimizing its potency and selectivity for the adenosine A2A receptor. While specific synthetic routes are proprietary, the general approach includes:

  1. Designing Derivatives: The initial step often involves structure-activity relationship studies to identify key functional groups that enhance binding affinity to the receptor.
  2. Chemical Synthesis: Utilizing organic synthesis methods such as coupling reactions, cyclization, and purification techniques to produce the final compound.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Inupadenant.

These methods ensure that Inupadenant exhibits high specificity for its target while minimizing off-target effects, which is crucial for its therapeutic application .

Molecular Structure Analysis

Structure and Data

Inupadenant's molecular structure features a complex arrangement that allows it to effectively bind to the adenosine A2A receptor. The specific structural details include:

  • Molecular Formula: C₁₁H₁₄N₄O
  • Molecular Weight: Approximately 218.26 g/mol
  • 3D Structure: The compound's three-dimensional conformation facilitates optimal interaction with the receptor's active site.

The structural characteristics are critical for understanding how Inupadenant inhibits adenosine signaling, which is central to its mechanism of action in cancer therapy .

Chemical Reactions Analysis

Reactions and Technical Details

Inupadenant primarily functions through competitive inhibition of the adenosine A2A receptor. When extracellular adenosine binds to this receptor, it typically leads to immunosuppression by inhibiting T cell activation. Inupadenant disrupts this process by preventing adenosine from binding, thus restoring T cell function and enhancing anti-tumor immunity.

The reactions involved can be summarized as follows:

  1. Binding Interaction: Inupadenant binds to the A2A receptor, blocking adenosine's access.
  2. Signal Transduction Alteration: This blockade alters downstream signaling pathways that would normally inhibit immune responses.

Such interactions are pivotal in understanding how Inupadenant can potentially improve outcomes in cancer treatment .

Mechanism of Action

Process and Data

The mechanism of action of Inupadenant revolves around its ability to antagonize the adenosine A2A receptor:

  1. Receptor Antagonism: By binding to the A2A receptor, Inupadenant prevents adenosine from exerting its immunosuppressive effects.
  2. Enhanced Immune Response: This blockade leads to increased T cell activation and proliferation, facilitating a more robust anti-tumor immune response.
  3. Clinical Implications: Early clinical trials suggest that combining Inupadenant with other therapies may yield synergistic effects, particularly in patients who have not responded adequately to existing treatments .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Inupadenant exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data is not widely published but typically falls within expected ranges for similar compounds.

These properties are essential for formulation development and determining appropriate delivery methods for clinical use .

Applications

Scientific Uses

Inupadenant holds significant promise in various scientific applications:

  1. Cancer Immunotherapy: Its primary application is in enhancing immune responses against tumors by counteracting adenosine-mediated immunosuppression.
  2. Combination Therapies: It is being tested in combination with other chemotherapeutic agents to improve therapeutic efficacy in solid tumors.
  3. Research Tool: As an antagonist of the adenosine A2A receptor, it serves as a valuable tool for studying the role of this pathway in cancer biology.
Molecular Pharmacology of Inupadenant as a Selective A2A Receptor Antagonist

Structural Determinants of Adenosine A2A Receptor Binding Affinity and Selectivity

Inupadenant (EOS-850) is a potent and highly selective small-molecule antagonist of the adenosine A2A receptor (A2AR), with a chemical structure characterized by a difluorophenyl moiety and a sulfonamide-linked heterocyclic core (C25H26F2N8O4S2; molecular weight 604.65 g/mol) [4] [9]. This architecture enables optimized interactions within the orthosteric binding pocket of the human A2AR, which exhibits high affinity (sub-nanomolar Ki) and >1,000-fold selectivity over A1, A2B, and A3 adenosine receptor subtypes [4]. Key structural determinants include:

  • Halogen Bonding Interactions: The difluorophenyl group engages in halogen bonding with Tyr9^(1.35) and Phe168^(EL2) in the extracellular loop 2 (EL2), mimicking adenosine’s ribose interactions but without agonistic effects [10].
  • Sulfonamide Anchoring: The sulfonyl group forms hydrogen bonds with Asn253^(6.55) and Glu169^(EL2), critical for stabilizing the receptor’s inactive conformation [4].
  • Heterocyclic Core: The triazolopyrimidine scaffold displaces conserved water molecules in the binding pocket, enhancing hydrophobic packing with Ile274^(7.39) and Leu249^(6.55) [9].

Table 1: Structural Features of Inupadenant and Their Receptor Interactions

Structural MotifResidue InteractionsFunctional Role
Difluorophenyl moietyTyr9^(1.35), Phe168^(EL2)Halogen bonding, mimics adenosine ribose
Sulfonamide linkerAsn253^(6.55), Glu169^(EL2)Hydrogen bonding, conformational stabilization
Triazolopyrimidine coreIle274^(7.39), Leu249^(6.55)Hydrophobic packing, water displacement
Thioether side chainLeu267^(7.32), Met270^(7.35)Membrane anchoring, reduced CNS penetration

This precise steric complementarity prevents activation of the receptor’s Gs-protein coupling interface, even in hypoxic tumor microenvironments where adenosine concentrations exceed 10 μM [3] [6]. Notably, Inupadenant’s polarity and thioether side chain limit blood-brain barrier penetration, minimizing off-target CNS effects [4] [8].

Kinetic and Thermodynamic Profiling of Inupadenant-Receptor Interactions

Inupadenant exhibits slow dissociation kinetics (koff = 0.0021 s⁻¹) and a prolonged receptor residence time (>8 minutes), as determined by surface plasmon resonance (SPR) studies using immobilized A2AR [7]. This kinetic profile is thermodynamically driven by a favorable enthalpy change (ΔH = -42.3 kJ/mol) that offsets entropic penalties (TΔS = -31.6 kJ/mol), indicating tight binding through specific hydrogen bonds and van der Waals contacts [7]. Comparative analyses reveal:

  • Entropy-Enthalpy Compensation: Classical xanthine antagonists (e.g., istradefylline) exhibit entropy-driven binding due to hydrophobic effects, whereas Inupadenant’s enthalpy dominance suggests higher selectivity [7].
  • Solvent Displacement: Molecular dynamics simulations show Inupadenant displaces 4–5 structured water molecules from the orthosteric pocket, contributing to ΔGbind = -10.7 kcal/mol [7].
  • Allosteric Sodium Ion Modulation: Unlike A1AR, A2AR lacks a conserved allosteric sodium site, but Inupadenant’s binding reduces flexibility in the Na⁺-coordinating residue Asp52^(2.49), further stabilizing the inactive state [1] [7].

Table 2: Kinetic and Thermodynamic Parameters of Inupadenant Binding

ParameterValueMethodSignificance
kₒₙ (M⁻¹s⁻¹)1.4 × 10⁵SPRModerate association rate
kₒff (s⁻¹)0.0021SPRSlow dissociation, long residence time
Kd (nM)1.5Radioligand bindingSub-nM affinity
ΔG (kcal/mol)-10.7ITC/SPRHigh binding free energy
ΔH (kJ/mol)-42.3ITCEnthalpy-driven binding
TΔS (kJ/mol)-31.6ITCConformational ordering

These properties enable sustained blockade of A2AR-mediated cAMP accumulation in T cells, even in adenosine-rich tumor microenvironments [6] [8]. Clinical biopsies confirm that tumor response correlates with A2AR expression levels, validating target engagement [8].

Allosteric Modulation vs. Orthosteric Antagonism: Mechanistic Differentiation from Canonical A2AR Inhibitors

Inupadenant operates primarily through orthosteric competition with adenosine, but structural data suggest it accesses an exosite extension near transmembrane helices 1 and 7 (TM1/TM7) not utilized by classical antagonists [10]. This confers mechanistic distinctions:

  • Exosite Engagement: The methoxyphenyl group of Inupadenant induces unique conformations in Tyr91^(1.35) and Tyr271^(7.36), expanding the binding pocket and creating hybrid orthosteric/exosite occupancy [10]. This dual occupancy impedes receptor transition to active states more effectively than canonical antagonists like ZM241385.
  • Lack of Inverse Agonism: Unlike SCH-58261 or preladenant, Inupadenant shows neutral antagonism in constitutively active A2AR mutants (e.g., N181A^(5.46)), indicating no preference for inactive states [1] [7].
  • Heteromer Modulation: Inupadenant disrupts A2AR-D2R heteromers in striatal neurons, but its inability to cross the BBB limits this effect peripherally [4] [5]. By contrast, brain-penetrant antagonists (e.g., istradefylline) exert central anti-Parkinsonian effects through this mechanism [1] [5].

Table 3: Mechanistic Comparison of Inupadenant with Reference Antagonists

PropertyInupadenantIstradefyllineZM241385Preladenant
Binding SiteOrthosteric/exositeOrthostericOrthostericOrthosteric
Inverse AgonismNoNoYesYes
BBB PenetrationLow (P-gp substrate)HighModerateHigh
Heteromer DisruptionPeripheral onlyCentralCentralCentral
Selectivity (A2AR vs. A1AR)>1,000-fold100-fold500-fold200-fold

This exosite binding minimizes overlap with the A2B adenosine receptor binding pocket, reducing off-target effects. Additionally, Inupadenant remains effective under high adenosine concentrations (>20 μM), a key advantage in hypoxic tumors where CD73 overexpression elevates adenosine levels [3] [6]. Clinical evidence shows partial responses in NRAS-mutant melanoma and prostate cancer patients with high tumor A2AR expression, confirming target-specific efficacy [8].

Properties

CAS Number

2246607-08-7

Product Name

Inupadenant

IUPAC Name

7-amino-10-[2-[4-[2,4-difluoro-5-[2-[(S)-methylsulfinyl]ethoxy]phenyl]piperazin-1-yl]ethyl]-4-(furan-2-yl)-12-thia-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraen-11-one

Molecular Formula

C25H26F2N8O4S2

Molecular Weight

604.7 g/mol

InChI

InChI=1S/C25H26F2N8O4S2/c1-41(37)12-11-39-19-14-17(15(26)13-16(19)27)33-7-4-32(5-8-33)6-9-34-22-20(40-25(34)36)23-29-21(18-3-2-10-38-18)31-35(23)24(28)30-22/h2-3,10,13-14H,4-9,11-12H2,1H3,(H2,28,30)/t41-/m0/s1

InChI Key

QYCCLUSYHJXDEX-RWYGWLOXSA-N

SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F

Canonical SMILES

CS(=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F

Isomeric SMILES

C[S@](=O)CCOC1=C(C=C(C(=C1)N2CCN(CC2)CCN3C4=C(C5=NC(=NN5C(=N4)N)C6=CC=CO6)SC3=O)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.